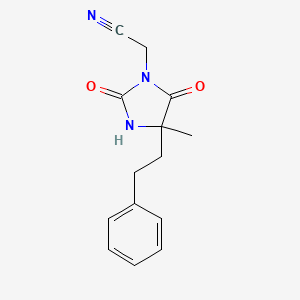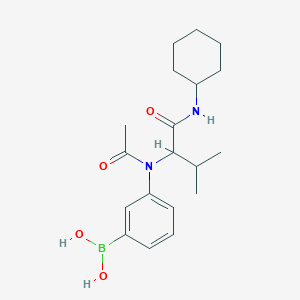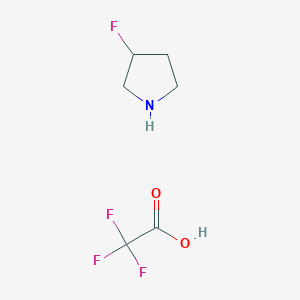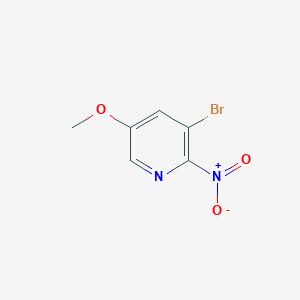![molecular formula C19H16N2OS B13353202 N-([1,1'-Biphenyl]-2-yl)-2-(methylthio)nicotinamide](/img/structure/B13353202.png)
N-([1,1'-Biphenyl]-2-yl)-2-(methylthio)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([1,1’-Biphenyl]-2-yl)-2-(methylthio)nicotinamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a biphenyl group, a nicotinamide moiety, and a methylthio substituent, which contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-2-yl)-2-(methylthio)nicotinamide typically involves the reaction of 2-bromo-1,1’-biphenyl with 2-(methylthio)nicotinic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a specific temperature, often around 100-120°C, to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N-([1,1’-Biphenyl]-2-yl)-2-(methylthio)nicotinamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon and hydrogen gas.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon, hydrogen gas
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amine derivatives
Substitution: Nitrated or halogenated biphenyl derivatives
科学的研究の応用
N-([1,1’-Biphenyl]-2-yl)-2-(methylthio)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to nicotinamide metabolism.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various cellular responses.
類似化合物との比較
Similar Compounds
Nicotinamide: A simpler analog with a similar nicotinamide moiety but lacking the biphenyl and methylthio groups.
Nicotinamide riboside: A related compound with a ribose sugar attached to the nicotinamide moiety.
Nicotinamide mononucleotide: A nucleotide derivative of nicotinamide with additional phosphate groups.
Uniqueness
N-([1,1’-Biphenyl]-2-yl)-2-(methylthio)nicotinamide is unique due to the presence of the biphenyl and methylthio groups, which confer distinct chemical properties and reactivity
特性
分子式 |
C19H16N2OS |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
2-methylsulfanyl-N-(2-phenylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H16N2OS/c1-23-19-16(11-7-13-20-19)18(22)21-17-12-6-5-10-15(17)14-8-3-2-4-9-14/h2-13H,1H3,(H,21,22) |
InChIキー |
LJMYAEGJVRHYKR-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


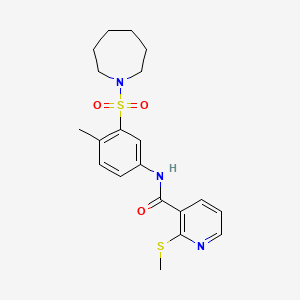
![Isopropyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13353142.png)
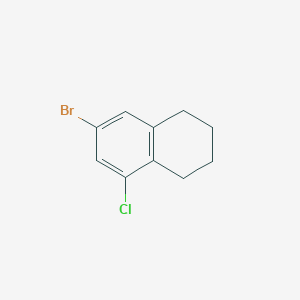
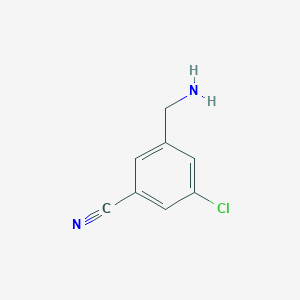
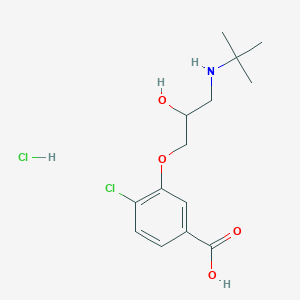
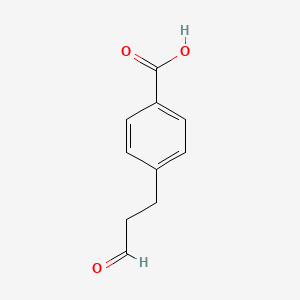
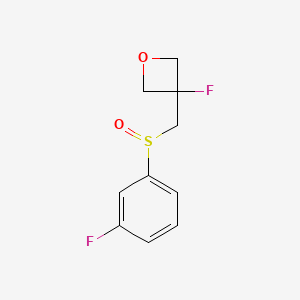
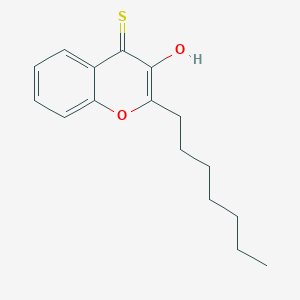
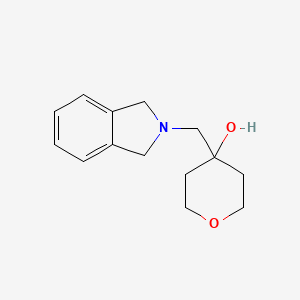
![N-((6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B13353184.png)
